molecular formula C13H17ClN2O2 B1306298 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid CAS No. 435342-07-7

3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid

Katalognummer: B1306298
CAS-Nummer: 435342-07-7
Molekulargewicht: 268.74 g/mol
InChI-Schlüssel: BFZJWLVVXCJRNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound this compound is of particular interest due to its potential biological activities and its use as an intermediate in the synthesis of other complex molecules.

Wissenschaftliche Forschungsanwendungen

3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are important in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets, such as enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Safety and Hazards

This compound is classified as an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid typically involves the following steps:

  • Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. For example, 2-ethyl-o-phenylenediamine can be reacted with formic acid to form 2-ethyl-benzimidazole.

  • Alkylation: : The 2-ethyl-benzimidazole is then subjected to alkylation with a suitable alkyl halide, such as 2-bromo-2-methylpropionic acid, in the presence of a base like potassium carbonate. This step introduces the 2-methyl-propionic acid moiety to the benzimidazole core.

  • Purification: : The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or to form more complex structures.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the benzimidazole ring or the propionic acid moiety.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the benzimidazole nitrogen can be substituted with various electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Wirkmechanismus

The mechanism of action of 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Ethyl-benzimidazole: A simpler benzimidazole derivative with similar biological activities but lacking the propionic acid moiety.

    3-(2-Methyl-benzimidazol-1-yl)-propionic acid: A structurally similar compound with a methyl group instead of an ethyl group on the benzimidazole ring.

    Benzimidazole-2-carboxylic acid: Another benzimidazole derivative with a carboxylic acid group at the 2-position.

Uniqueness

3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid is unique due to the presence of both the ethyl group on the benzimidazole ring and the 2-methyl-propionic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid involves the reaction of 2-ethylbenzimidazole with 2-methylacrylic acid in the presence of a suitable catalyst.", "Starting Materials": [ "2-ethylbenzimidazole", "2-methylacrylic acid", "Catalyst" ], "Reaction": [ "Add 2-ethylbenzimidazole to a reaction flask", "Add 2-methylacrylic acid to the reaction flask", "Add a suitable catalyst to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and filter the solid product", "Wash the solid product with a suitable solvent", "Dry the solid product under vacuum to obtain 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid" ] }

CAS-Nummer

435342-07-7

Molekularformel

C13H17ClN2O2

Molekulargewicht

268.74 g/mol

IUPAC-Name

3-(2-ethylbenzimidazol-1-yl)-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C13H16N2O2.ClH/c1-3-12-14-10-6-4-5-7-11(10)15(12)8-9(2)13(16)17;/h4-7,9H,3,8H2,1-2H3,(H,16,17);1H

InChI-Schlüssel

BFZJWLVVXCJRNO-UHFFFAOYSA-N

SMILES

CCC1=NC2=CC=CC=C2N1CC(C)C(=O)O

Kanonische SMILES

CCC1=NC2=CC=CC=C2N1CC(C)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.